molecular formula C14H21NO2 B291333 2-ethoxy-N-(1-methylbutyl)benzamide

2-ethoxy-N-(1-methylbutyl)benzamide

Cat. No.: B291333
M. Wt: 235.32 g/mol
InChI Key: FHLYNLNAEVNKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(1-methylbutyl)benzamide is a benzamide derivative characterized by an ethoxy group at the 2-position of the benzene ring and a branched 1-methylbutyl substituent on the amide nitrogen.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-ethoxy-N-pentan-2-ylbenzamide

InChI

InChI=1S/C14H21NO2/c1-4-8-11(3)15-14(16)12-9-6-7-10-13(12)17-5-2/h6-7,9-11H,4-5,8H2,1-3H3,(H,15,16)

InChI Key

FHLYNLNAEVNKDS-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC=CC=C1OCC

Canonical SMILES

CCCC(C)NC(=O)C1=CC=CC=C1OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents on Benzamide Core Molecular Weight logP Key Features
2-ethoxy-N-(1-methylbutyl)benzamide 2-ethoxy, N-(1-methylbutyl) ~263.34 (est.) ~1.7 Branched alkyl chain; moderate lipophilicity
2-ethoxy-N-(4-iodophenyl)benzamide 2-ethoxy, N-(4-iodophenyl) 367.18 ~3.2 Heavy halogen (I) increases molecular weight and polarizability
2-ethoxy-N-(3-hydroxyphenyl)benzamide 2-ethoxy, N-(3-hydroxyphenyl) 257.28 ~1.3 Hydroxyl group enhances solubility and H-bonding
2-methoxy-N,N-dimethylbenzamide 2-methoxy, N,N-dimethyl 179.22 ~1.0 Smaller substituents reduce steric hindrance
N-[2-(1H-imidazol-4-yl)ethyl]benzamide 2-ethoxy, N-(imidazole-ethyl) 259.31 1.5 Imidazole moiety enables metal coordination or receptor binding

Key Observations :

  • Halogen vs. Alkyl Groups : The iodine substituent in 2-ethoxy-N-(4-iodophenyl)benzamide significantly increases molecular weight (367 vs. ~263) and polarizability, which may enhance photostability but reduce metabolic clearance compared to alkyl-substituted analogs .
  • Hydroxyl vs. Ethoxy Groups : The 3-hydroxyphenyl analog (logP 1.3) exhibits lower lipophilicity than the ethoxy-substituted parent compound due to increased polarity, improving aqueous solubility .

Environmental and Regulatory Considerations

  • Ecotoxicity : Data gaps persist for most benzamide derivatives. For example, N-(2-ethylhexyl)benzamide lacks ecotoxicity profiles (), suggesting similar uncertainties for the target compound.
  • Regulatory Status : Derivatives like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) are registered pesticides (), underscoring the need for rigorous environmental impact assessments for ethoxy-containing benzamides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.